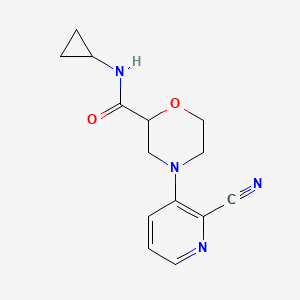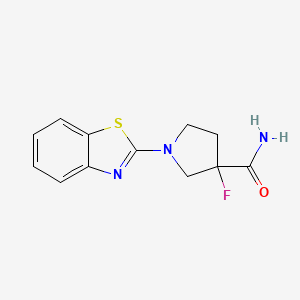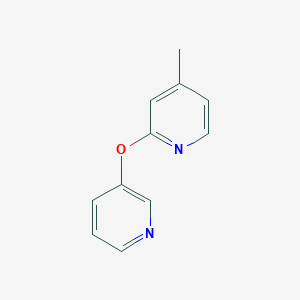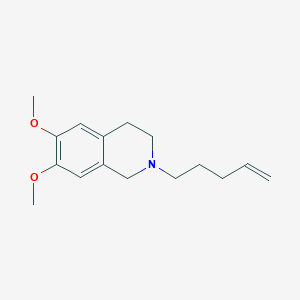
4-(2-cyanopyridin-3-yl)-N-cyclopropylmorpholine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-cyanopyridin-3-yl)-N-cyclopropylmorpholine-2-carboxamide is a complex organic compound that features a morpholine ring, a pyridine ring, and a cyano group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-cyanopyridin-3-yl)-N-cyclopropylmorpholine-2-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and scalable processes. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis, making it suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-cyanopyridin-3-yl)-N-cyclopropylmorpholine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
4-(2-cyanopyridin-3-yl)-N-cyclopropylmorpholine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(2-cyanopyridin-3-yl)-N-cyclopropylmorpholine-2-carboxamide involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with target proteins, while the morpholine ring can enhance the compound’s solubility and bioavailability. The compound may inhibit specific enzymes or receptors, leading to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-cyano-N-(4-sulfamoylphenyl)acetamide: This compound also contains a cyano group and is used in similar applications.
2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds have similar structural features and are used in medicinal chemistry.
Uniqueness
4-(2-cyanopyridin-3-yl)-N-cyclopropylmorpholine-2-carboxamide is unique due to its combination of a morpholine ring and a cyano group, which provides specific chemical and biological properties
Eigenschaften
Molekularformel |
C14H16N4O2 |
|---|---|
Molekulargewicht |
272.30 g/mol |
IUPAC-Name |
4-(2-cyanopyridin-3-yl)-N-cyclopropylmorpholine-2-carboxamide |
InChI |
InChI=1S/C14H16N4O2/c15-8-11-12(2-1-5-16-11)18-6-7-20-13(9-18)14(19)17-10-3-4-10/h1-2,5,10,13H,3-4,6-7,9H2,(H,17,19) |
InChI-Schlüssel |
ULZOHQZUSRCXCT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1NC(=O)C2CN(CCO2)C3=C(N=CC=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-chloro-N-[1-(pyrazin-2-yl)azetidin-3-yl]thiophene-2-carboxamide](/img/structure/B15113842.png)
![6-Methyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B15113851.png)
![4-[(7-Fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-[1,3'-bipiperidine]-2'-one](/img/structure/B15113857.png)
![6-(4-{[(3-Methoxypyrazin-2-yl)(methyl)amino]methyl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B15113862.png)
![1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-4,4-difluoropiperidine](/img/structure/B15113867.png)

![2-[3-(Thiomorpholine-4-carbonyl)piperidin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B15113886.png)

![1-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pent-4-en-1-one](/img/structure/B15113893.png)

![1-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-4,4,4-trifluorobutan-1-one](/img/structure/B15113903.png)

![2-Phenyl-5-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B15113916.png)

